Ficusin A

描述

Ficusin A is a bioactive compound derived from the fig plant, specifically from the species Ficus carica. It is known for its various pharmacological properties, including antioxidant, antilipidemic, and antidiabetic effects . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ficusin A involves several steps, starting from the extraction of the compound from the fig plant. The process typically includes the following steps:

Extraction: The fig plant material is subjected to solvent extraction using solvents such as ethanol or methanol.

Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The fig plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound. The industrial methods are designed to be cost-effective and scalable to meet the demand for this compound in various applications .

化学反应分析

Types of Reactions: Ficusin A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired product.

Major Products:

科学研究应用

Pharmacological Properties

Ficusin A exhibits a range of bioactivities that make it a candidate for therapeutic applications. Key properties include:

- Antioxidant Activity : this compound has shown significant antioxidant effects, which are critical in combating oxidative stress and related diseases. Studies indicate that it can reduce levels of reactive oxygen species and enhance the body’s antioxidant defenses .

- Antidiabetic Effects : Research has demonstrated that this compound improves insulin sensitivity by enhancing the expression of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and facilitating GLUT4 translocation in adipose tissues. In animal models, it significantly lowered fasting blood glucose levels and improved metabolic parameters in diabetic rats .

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Activity : this compound displays antimicrobial properties against various pathogens, indicating its potential use in developing natural antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound across different health domains:

Case Study 1: Antidiabetic Effects

A study conducted on high-fat diet-induced diabetic rats showed that administration of this compound at doses of 20 and 40 mg/kg resulted in:

- Reduction of fasting blood glucose levels.

- Decrease in serum lipid profiles (total cholesterol, triglycerides).

- Improvement in body weight management .

Case Study 2: Antioxidant Properties

Research highlighted the efficacy of this compound in scavenging free radicals and reducing oxidative stress markers. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase .

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, suggesting its role in managing inflammatory diseases. The modulation of NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways was particularly noted .

Data Tables

Below is a summary table highlighting the key findings from various studies on the applications of this compound:

作用机制

The mechanism of action of Ficusin A involves several molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Antilipidemic Effects: this compound modulates lipid metabolism by regulating key enzymes involved in lipid synthesis and degradation.

相似化合物的比较

Ficusin A is unique compared to other similar compounds due to its specific combination of pharmacological properties. Similar compounds include:

Daidzein: An isoflavone with antioxidant and estrogenic activities.

Naringenin: A flavonoid with anti-inflammatory and antioxidant properties.

Fisetin: A flavonol known for its anti-cancer and neuroprotective effects.

This compound stands out due to its potent antidiabetic and antilipidemic effects, making it a valuable compound for therapeutic applications.

生物活性

Ficusin A, a compound derived from the Ficus genus, particularly from Ficus carica (common fig), has garnered attention for its diverse biological activities. This article explores the compound's antioxidant, antimicrobial, antilipidemic, and antidiabetic properties, backed by recent research findings and case studies.

Chemical Composition

This compound is part of a broader class of bioactive compounds found in various Ficus species. The phytochemical profile includes flavonoids, phenolic acids, and other secondary metabolites that contribute to its biological efficacy. For instance, Ficus carica has been shown to contain significant amounts of chlorogenic acid, ferulic acid, and other phenolic compounds that enhance its antioxidant capacity .

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. In a study involving high-fat diet-induced diabetic rats, this compound significantly reduced oxidative stress markers by lowering serum levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) to near-normal levels . This suggests that this compound may protect against oxidative damage associated with chronic diseases.

Table 1: Antioxidant Effects of this compound in Animal Models

Antimicrobial Activity

This compound exhibits substantial antimicrobial activity against various pathogens. Extracts from Ficus benjamina, which contains similar bioactive compounds, demonstrated significant inhibition against four bacterial strains and two fungal strains . This antimicrobial potential suggests that this compound could be developed into natural preservatives or therapeutic agents.

Table 2: Antimicrobial Efficacy of Ficus Extracts

| Pathogen Type | Extract Source | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | Ficus benjamina Leaves | 15-20 |

| Fungi | Ficus benjamina Roots | 12-18 |

Antilipidemic and Antidiabetic Effects

The antilipidemic properties of this compound were highlighted in studies where it led to a significant reduction in total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA) in diabetic models . Furthermore, it enhanced the expression of PPARγ (Peroxisome proliferator-activated receptor gamma) and facilitated GLUT4 translocation in adipose tissue, which are crucial for glucose metabolism and lipid regulation.

Case Study: Effects on Diabetic Rats

In a controlled study involving HFD-STZ induced diabetic rats:

- Dosage: 20-40 mg/kg body weight

- Results:

- Decreased fasting blood glucose levels

- Improved lipid profiles

- Enhanced insulin sensitivity through GLUT4 activation

属性

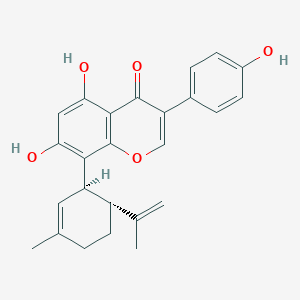

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21(28)23-24(29)19(12-30-25(22)23)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-28H,1,4,9H2,2-3H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZMDSDXSWBMU-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ficusin A and where is it found?

A1: this compound is a cyclic-monoterpene-substituted isoflavone [, ]. It was first isolated from the twigs of the plant Ficus hispida [] and has also been found in other Ficus species, including Ficus septica [, ] and Ficus carica [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C26H26O6 [, ]. Its molecular weight is 434.48 g/mol (calculated based on the molecular formula).

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated several promising bioactivities, including:

- α-Glucosidase inhibitory activity: Studies have shown that this compound can inhibit α-glucosidase in vitro []. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes [].

- Antioxidant activity: this compound exhibited significant antioxidant potential in DPPH free radical scavenging assays [, ]. This activity is attributed to its ability to donate hydrogen atoms and scavenge free radicals [].

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A4: While specific SAR studies focusing solely on this compound are limited in the provided research, its structural similarity to other isoflavonoids and the presence of a cyclic-monoterpene substituent suggest these features may be important for its biological activity [, , ]. Further investigation into the impact of structural modifications on this compound's activity, potency, and selectivity is needed.

Q5: What analytical techniques are commonly used to identify and quantify this compound?

A5: Several analytical methods have been employed to characterize and quantify this compound:

- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify volatile compounds in complex mixtures, including this compound [, , ].

- High-performance liquid chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides high resolution and sensitivity for identifying and quantifying this compound in plant extracts [].

Q6: Are there any computational chemistry studies on this compound?

A6: Yes, at least one study utilized in silico molecular docking simulations to investigate the potential of this compound to inhibit human 15-lipoxygenase B (15-LOX B) []. The study found that this compound exhibited favorable interactions with the enzyme's active site, suggesting potential as an anti-inflammatory agent [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。